molecular formula C9H10N2O B13760248 4-ethoxy-1H-benzimidazole CAS No. 7471-06-9

4-ethoxy-1H-benzimidazole

Cat. No.: B13760248
CAS No.: 7471-06-9
M. Wt: 162.19 g/mol
InChI Key: IBVQECXUHWRVMR-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are structurally characterized by the fusion of benzene and imidazole rings, making them a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as cerium(IV) ammonium nitrate (CAN) can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Ethylbenzimidazole

Comparison: 4-Ethoxy-1H-benzimidazole is unique due to its ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives. The presence of the ethoxy group can enhance its ability to interact with hydrophobic pockets in enzymes, potentially increasing its efficacy as an inhibitor .

Properties

CAS No.

7471-06-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-ethoxy-1H-benzimidazole

InChI

InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-9(8)11-6-10-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

IBVQECXUHWRVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=CN2

Origin of Product

United States

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